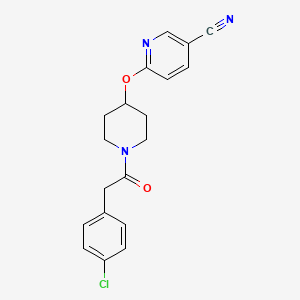
6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that combines elements of piperidine and nicotinonitrile structures. This compound has garnered attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₇H₁₉ClN₂O
- CAS Number : 10892005
- Structural Representation :
Antibacterial Activity
Research indicates that compounds with piperidine and chlorophenyl moieties exhibit significant antibacterial properties. In a study examining various piperidine derivatives, it was found that those with electron-donating groups on the phenyl ring showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 to 78.23 µM . The presence of the piperidine ring is often linked to enhanced antifungal properties in various derivatives.
Enzyme Inhibition
In addition to its antimicrobial activities, the compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This property is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease . The inhibition potency varies among different derivatives, highlighting the importance of structural modifications in enhancing bioactivity.
Study on Piperidine Derivatives
In a comprehensive study focusing on synthesized piperidine derivatives, researchers evaluated their biological activities across multiple parameters, including antibacterial and antifungal effects. The study highlighted that modifications to the piperidine structure significantly influenced the biological outcomes, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Clinical Implications
The biological activities of compounds like This compound are not only relevant in laboratory settings but also have potential clinical implications. Their efficacy against resistant bacterial strains and their role in enzyme inhibition position them as promising candidates for further pharmacological exploration.
特性
IUPAC Name |
6-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-4-1-14(2-5-16)11-19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAPTHETOLMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













